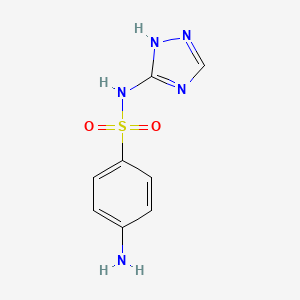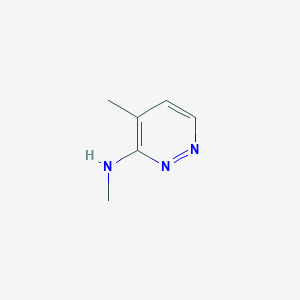
9-(Trifluoromethyl)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Trifluoromethyl)acridine is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their unique physical and chemical properties, as well as their broad range of biological activities and industrial applications . The trifluoromethyl group at the 9-position of the acridine ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Trifluoromethyl)acridine typically involves the reaction of 2-(trifluoromethyl)aniline with ortho-methyl-substituted aromatic Grignard reagents . The reaction conditions often include the use of zinc chloride as a catalyst and benzoic acid as a reagent . Another method involves the ortho-lithiation–cyclization sequence, where ortho-lithiated anilines react with benzoyl chloride under acidic conditions to form the acridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反应分析
Types of Reactions
9-(Trifluoromethyl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the acridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, dihydroacridine derivatives, and various substituted acridines .
科学研究应用
9-(Trifluoromethyl)acridine has a wide range of scientific research applications:
作用机制
The mechanism of action of 9-(Trifluoromethyl)acridine involves its interaction with biological targets such as DNA and enzymes. The planar structure of the acridine ring allows it to intercalate into DNA, disrupting the normal function of the DNA and inhibiting enzymes like topoisomerase and telomerase . This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds to 9-(Trifluoromethyl)acridine include:
- 9-Phenylacridine
- 9-Carboxyacridine
- 9-Aminoacridine
Uniqueness
The presence of the trifluoromethyl group at the 9-position of the acridine ring makes this compound unique. This group enhances the compound’s chemical stability and biological activity compared to other acridine derivatives . The trifluoromethyl group also increases the lipophilicity of the compound, improving its ability to penetrate cell membranes and interact with intracellular targets .
属性
分子式 |
C14H8F3N |
|---|---|
分子量 |
247.21 g/mol |
IUPAC 名称 |
9-(trifluoromethyl)acridine |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8H |
InChI 键 |
GNMKVUOFTPOYEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)



![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)





